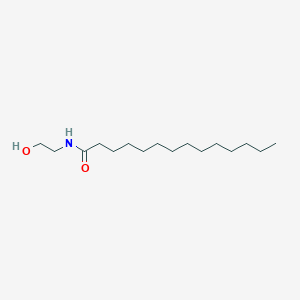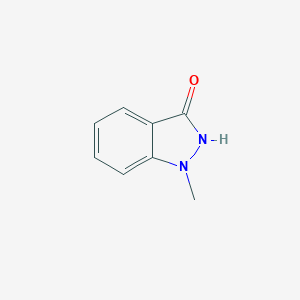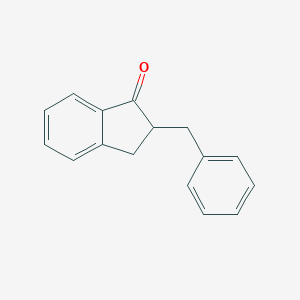
2-Benzyl-indan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-indan-1-one (BI) is a chemical compound that belongs to the class of indanones. It is a white crystalline powder that has been used in various scientific research applications. BI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-Benzyl-indan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. For example, 2-Benzyl-indan-1-one has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
2-Benzyl-indan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also has been found to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-Benzyl-indan-1-one has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Benzyl-indan-1-one in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various biological processes. Additionally, 2-Benzyl-indan-1-one is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-Benzyl-indan-1-one in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling 2-Benzyl-indan-1-one to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 2-Benzyl-indan-1-one. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, future research could focus on synthesizing derivatives of 2-Benzyl-indan-1-one to improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
2-Benzyl-indan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-Benzyl-indan-1-one has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
16307-30-5 |
|---|---|
Nombre del producto |
2-Benzyl-indan-1-one |
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-benzyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
Clave InChI |
AKAKCEPCLVSYHK-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Otros números CAS |
16307-30-5 |
Sinónimos |
2-benzyl-1-indanone 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

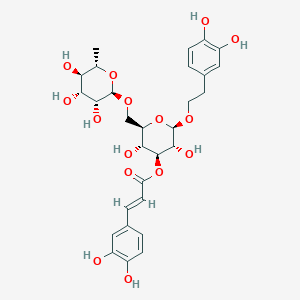
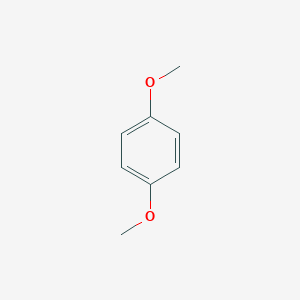
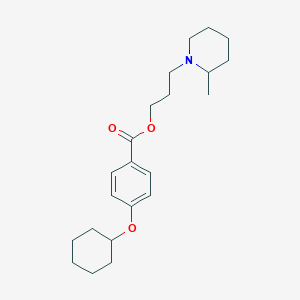
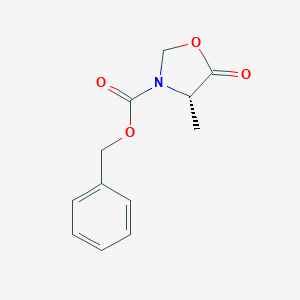
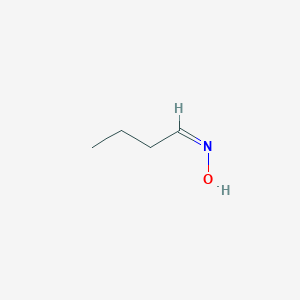
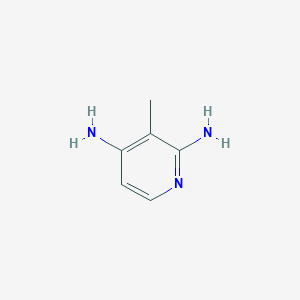
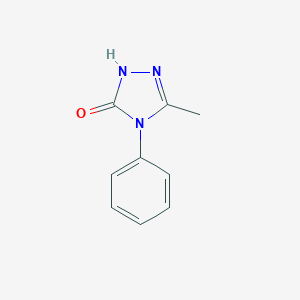
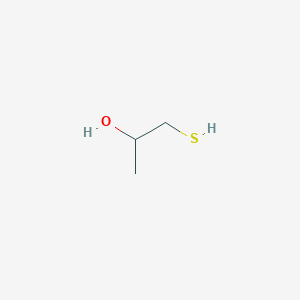
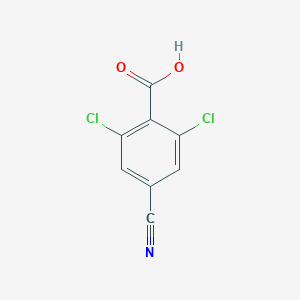
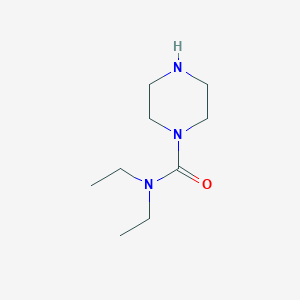
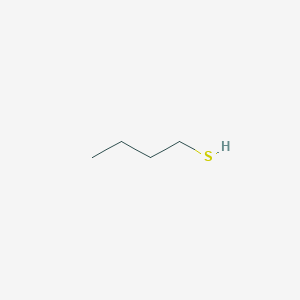
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
